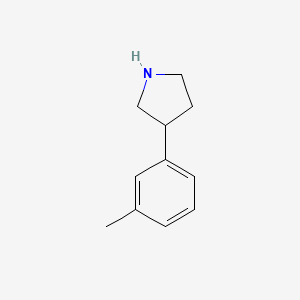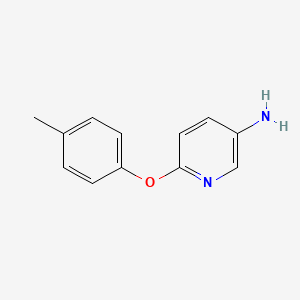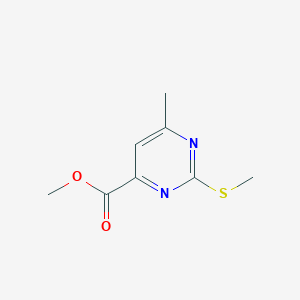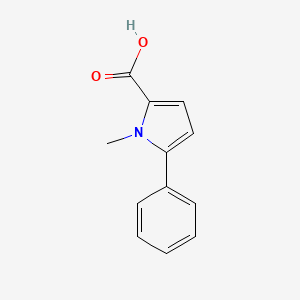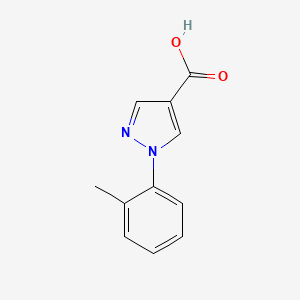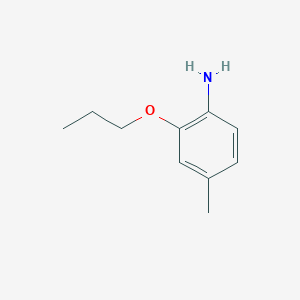
4-Methyl-2-propoxyaniline
Descripción general
Descripción
4-Methyl-2-propoxyaniline is a chemical compound with the molecular formula C10H15NO . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methyl group (CH3) and a propoxy group (CH2CH2CH2O) attached to it . The nitrogen atom (N) is directly attached to the benzene ring .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 165.24 . The compound’s InChI string is 1S/C10H15NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactivity
4-Methyl-2-propoxyaniline is a chemical compound that can be involved in various chemical synthesis processes. For instance, Sisko and Weinreb (1988) describe its role in halogen-metal exchange reactions, particularly in the synthesis of ortho-substituted-N-methylanilines. This process is significant in the field of organic chemistry for the development of new compounds and materials (Sisko & Weinreb, 1988).
2. Pharmacological Research
In the domain of pharmacology, derivatives and related compounds of this compound have been explored for their potential therapeutic effects. For example, Lin et al. (1997) studied 2-Methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine, a related compound, for its properties in cognitive enhancement and potential as a treatment for cognitive disorders. This indicates the relevance of similar chemical structures in the development of new pharmacological agents (Lin et al., 1997).
3. Materials Science
Compounds related to this compound are also significant in materials science. Li et al. (2017) synthesized novel materials employing Nitrotriphenylamine Unit as the acceptor and different Thiophene derivatives as the donor for potential electrochromic applications. This showcases the utility of related chemical structures in developing new materials with specific properties, such as electrochromism, which can be useful in various technological applications (Li et al., 2017).
4. Environmental Chemistry
In the field of environmental chemistry, derivatives of this compound have been investigated for their interactions with the environment. Kamaraj et al. (2018) explored the adsorption of hazardous chemicals using electrochemically synthesized materials, demonstrating the importance of such compounds in environmental remediation and pollution control (Kamaraj et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPRSFHXUPUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640824 | |
| Record name | 4-Methyl-2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640767-75-5 | |
| Record name | 4-Methyl-2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


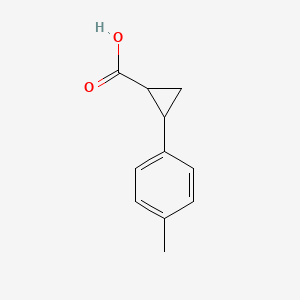

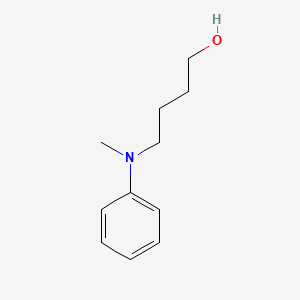


![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)
